

N3-PEG3-CH2CH2-Boc solubility and stability data

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Compound of Interest

Compound Name: N3-PEG3-CH2CH2-Boc

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In-Depth Technical Guide: N3-PEG3-CH2CH2-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **N3-PEG3-CH2CH2-Boc**, a heterobifunctional linker widely utilized in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document outlines available data, experimental protocols, and key considerations for the effective use of this molecule.

Core Properties of N3-PEG3-CH2CH2-Boc

N3-PEG3-CH2CH2-Boc is a versatile chemical tool featuring a terminal azide (N3) group for "click" chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for controlled, sequential conjugation.

Solubility Data

The polyethylene glycol (PEG) component of **N3-PEG3-CH2CH2-Boc** significantly enhances its solubility in aqueous and many organic solvents. While comprehensive quantitative data across a wide range of solvents is not readily available in published literature, the following table summarizes known and inferred solubility information.



Solvent	Туре	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	≥ 10 mM	Based on supplier technical data.
Dichloromethane (DCM)	Chlorinated	Soluble	Inferred from the solubility of similar PEGylated and Bocprotected compounds.
Dimethylformamide (DMF)	Polar Aprotic	Soluble	Inferred from the solubility of similar PEGylated compounds.
Water	Aqueous	Moderately Soluble	The PEG3 linker imparts hydrophilicity, though the Boc group can limit extensive aqueous solubility.
Ethanol	Polar Protic	Soluble	General solubility of PEG derivatives.
Methanol	Polar Protic	Soluble	General solubility of PEG derivatives.

Stability Profile

The stability of **N3-PEG3-CH2CH2-Boc** is primarily determined by its three key functional components: the azide group, the PEG linker, and the Boc-protecting group.



Functional Group	Condition	Stability	Notes
Azide (N3)	General Lab Conditions	High	The azide group is stable under a wide range of reaction conditions, making it suitable for multi-step synthesis.[1] It is, however, susceptible to reduction by reagents like TCEP.[2]
Azide (N3)	Elevated Temperatures	Moderate	Organic azides can be sensitive to heat and may decompose. Storage at low temperatures is recommended.
Azide (N3)	Heavy Metals	Low	Avoid contact with heavy metal salts which can form explosive azides.
PEG Linker	Aqueous Buffers (pH 4-8)	High	PEG linkers are generally stable under physiological and common bioconjugation conditions.
Boc Protecting Group	Basic and Nucleophilic Conditions	High	The Boc group is stable to most bases and nucleophiles.
Boc Protecting Group	Acidic Conditions	Low	The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid).



Experimental Protocols Solubility Determination Protocol

This protocol provides a general method for determining the solubility of **N3-PEG3-CH2CH2-Boc** in a specific solvent.

Materials:

- N3-PEG3-CH2CH2-Boc
- Solvent of interest (e.g., PBS, DMSO, DCM)
- Vials
- · Magnetic stirrer and stir bars
- Analytical balance
- · Micro-pipettes

Procedure:

- Add a pre-weighed amount of N3-PEG3-CH2CH2-Boc to a vial.
- Incrementally add the solvent of interest to the vial while stirring.
- Observe for complete dissolution of the solid.
- If the solid dissolves, continue adding solvent until a saturated solution is achieved (i.e., a small amount of solid remains undissolved).
- Calculate the solubility based on the amount of solute and the volume of solvent added.

Boc Deprotection Protocol

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

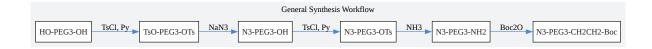


- N3-PEG3-CH2CH2-Boc
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Rotary evaporator

Procedure:

- Dissolve N3-PEG3-CH2CH2-Boc in anhydrous DCM.
- Add an equal volume of TFA to the solution.
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Upon completion, remove the solvent and excess TFA under reduced pressure.
- Neutralize the residue with a saturated sodium bicarbonate solution and extract with DCM.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.

Mandatory Visualizations





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Caption: General synthetic route for N3-PEG3-CH2CH2-Boc.



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Caption: Workflow for ADC/PROTAC synthesis using N3-PEG3-CH2CH2-Boc.

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References

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